molecular formula C13H21NO3 B1663637 Salbutamol CAS No. 18559-94-9

Salbutamol

Cat. No.: B1663637
CAS No.: 18559-94-9
M. Wt: 239.31 g/mol
InChI Key: NDAUXUAQIAJITI-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Salbutamol, also known as Albuterol, primarily targets the beta-2 adrenergic receptors . These receptors are predominantly found in the lungs, specifically on the smooth muscles surrounding the bronchial tubes . The compound is 29 times more selective for beta2 receptors than beta1 receptors, giving it higher specificity for pulmonary beta receptors versus beta1-adrenergic receptors located in the heart .

Mode of Action

This compound acts as a beta-2 adrenergic receptor agonist . When these receptors are activated, the smooth muscles surrounding the bronchial tubes relax . This relaxation allows the airways to expand, enabling air to pass through more easily . This action results in bronchodilation, or the widening of the bronchi, which helps alleviate symptoms of diseases like asthma and chronic obstructive pulmonary disease (COPD) .

Biochemical Pathways

The activation of beta-2 adrenergic receptors by this compound leads to an increase in the intracellular levels of cyclic adenosine monophosphate (cAMP). The elevated cAMP levels then inhibit the release of mediators of immediate hypersensitivity from cells, especially from mast cells. This process ultimately leads to relaxation of smooth muscle in the bronchial tree and peripheral vasculature, causing bronchodilation .

Pharmacokinetics

This compound can be administered orally, intravenously (IV), intramuscularly (IM), subcutaneously, or by inhalation . The onset of action of the inhaled version is typically within 15 minutes and lasts for two to six hours . The compound undergoes metabolism in the liver and is excreted via the kidneys . The elimination half-life is 3.8–6 hours when inhaled .

Result of Action

The primary result of this compound’s action is the relaxation of airway smooth muscle, leading to bronchodilation . This effect helps to alleviate symptoms associated with conditions like asthma and COPD, including shortness of breath, wheezing, and coughing .

Action Environment

Environmental factors can influence the action of this compound. For instance, the regular use of this compound is connected with beta-2 receptor downregulation, loss of bronchodilator response, increased airway hyperresponsiveness, and increased airway inflammation . Additionally, the environmental impact of inhalers for asthma, including this compound, is a topic of ongoing research .

Preparation Methods

Synthetic Routes and Reaction Conditions: Salbutamol can be synthesized through various routes. One common method involves the reaction of 4-hydroxyacetophenone with formaldehyde in the presence of concentrated hydrochloric acid to form 4-hydroxy-3-chloromethylacetophenone. This intermediate is then acylated with acetic anhydride and acetic acid in the presence of sodium acetate to form a diacetate, which is subsequently brominated to yield a bromo ketone. The bromo ketone is then reacted with N-(tert-butyl)benzylamine, followed by treatment with hydrochloric acid to form the hydrochloride of the amino ketone, which is then converted to the free base .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar routes as described above, with optimization for yield and purity. The process often includes steps such as chloromethylation, acylation, bromination, and amination, followed by purification and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Salbutamol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Salbutamol has a wide range of scientific research applications:

Comparison with Similar Compounds

Salbutamol is often compared with other β2-adrenergic receptor agonists, such as:

This compound’s uniqueness lies in its selective action on β2 receptors, providing effective bronchodilation with a relatively low incidence of cardiovascular side effects compared to non-selective agonists like adrenaline .

Properties

IUPAC Name

4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15/h4-6,12,14-17H,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDAUXUAQIAJITI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5021255
Record name Salbutamol
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Molecular Weight

239.31 g/mol
Source PubChem
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Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Salbutamol
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Solubility

Soluble in ethanol, sparingly soluble in water, and very soluble in chlorform., Soluble in most organic solvents., In water, 1.43X10+4 mg/L, temp not specified, 2.15e+00 g/L
Record name Salbutamol
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Vapor Pressure

8.9X10-9 mm Hg at 25 °C /Estimated/
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Mechanism of Action

In vitro studies and in vivo pharmacologic studies have shown that salbutamol has a preferential effect on beta2-adrenergic receptors compared with isoproterenol. Although beta2­ adrenoceptors are the predominant adrenergic receptors in bronchial smooth muscle and beta1 adrenoceptors are the predominant receptors in the heart, there are also beta2-adrenoceptors in the human heart comprising 10% to 50% of the total beta-adrenoceptors. The precise function of these receptors has not been established, but their presence raises the possibility that even selective beta2-agonists may have cardiac effects. Activation of beta2-adrenergic receptors on airway smooth muscle leads to the activation of adenyl cyclase and to an increase in the intracellular concentration of cyclic-3′,5′-adenosine monophosphate (cyclic AMP). This increase of cyclic AMP leads to the activation of protein kinase A, which inhibits the phosphorylation of myosin and lowers intracellular ionic calcium concentrations, resulting in relaxation. Salbutamol relaxes the smooth muscles of all airways, from the trachea to the terminal bronchioles. Salbutamol acts as a functional antagonist to relax the airway irrespective of the spasmogen involved, thus protecting against all bronchoconstrictor challenges. Increased cyclic AMP concentrations are also associated with the inhibition of release of mediators from mast cells in the airway. Salbutamol has been shown in most controlled clinical trials to have more effect on the respiratory tract, in the form of bronchial smooth muscle relaxation, than isoproterenol at comparable doses while producing fewer cardiovascular effects. Controlled clinical studies and other clinical experience have shown that inhaled albuterol, like other beta-adrenergic agonist drugs, can produce a significant cardiovascular effect in some patients, as measured by pulse rate, blood pressure, symptoms, and/or electrocardiographic changes. A measurable decrease in airway resistance is typically observed within 5 to 15 minutes after inhalation of salbutamol. The maximum improvement in pulmonary function usually occurs 60 to 90 minutes after salbutamol treatment, and significant bronchodilator activity has been observed to persist for 3 to 6 hours., Adrenergic bronchodilators act by stimulating beta2-adrenergic receptors in the lungs to relax bronchial smooth muscle, thereby relieving bronchospasm. /Adrenergic bronchodilators/, Primarily stimulates beta2-adrenergic receptors, with some minor beta1-adrenergic activity., In vitro studies and in vivo pharmacologic studies have demonstrated that albuterol has a preferential effect on beta2-adrenergic receptors compared with isoproterenol. While it is recognized that beta2-adrenergic receptors are the predominant receptors in bronchial smooth muscle, date indicate that there is a population of beta2-receptors in the human heart existing in a concentration between 10% and 50% of cardiac beta-adrenergic receptors. The precise function of these receptors has not been established., Activation of beta2-adrenergic receptors on airway smooth muscle leads to the activation of adenylcyclase and to an increase in the intracellular concentration of cyclic-3',5'-adenosine monophosphate (cyclic AMP). This increase of cyclic AMP leads to the activation of protein kinase A, which inhibits the phosphorylation of myosin and lowers intracellular ionic calcium concentrations, resulting in relaxation. Albuterol relaxes the smooth muscles of all airways, from the trachea to the terminal bronchioles. Albuterol acts as a functional antagonist to relax the airway irrespective of the spasmogen involved, this protecting against all bronchoconstrictor challenges. Increased cyclic AMP concentrations are also associated with the inhibition of release of mediators from most cells in the airway.
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Color/Form

White to off-white crystalline solid, Crystalline powder from ethanol-ethyl acetate or ethyl acetate-cyclohexane

CAS No.

18559-94-9
Record name Salbutamol
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Melting Point

147-149, 151 °C (Lunts); 157-158 °C (Collins), 157 - 158 °C
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Synthesis routes and methods I

Procedure details

In an alternative embodiment, the inhalation solution of the present invention may be prepared as follows: (i) fitting a high density polyethylene (HDPE) or stainless steel formulation tank with a bottom drain and peristaltic recirculation system (for HDPE) or tri-blender (for stainless steel) for mixing; (ii) filling the tank with approximately 90% of the required amount of Purified Water USP at a temperature of between 18° C. to 25° C.; while mixing, (iii) adding sulfuric acid, Sodium Chloride USP, and at least a therapeutically effective pediatric amount of Albuterol Sulfate USP to the tank; (iv) continue mixing until all chemical components are dissolved; (v) adding Purified Water USP to adjust the final volume, if necessary, thus producing an albuterol mixture.
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Synthesis routes and methods II

Procedure details

The Albuterol Resin Complex was prepared by first dissolving 286 g of albuterol sulfate in 8 liters of purified water, and then slowly adding 1837 g of AMBERLITE™ IRP-69 resin with continuous mixing. The dispersion was mixed for 4 hours and upon completion, allowed to settle before decanting the supernatant. The slurring/decanting process was repeated twice with sufficient amounts of purified water. The wet resin complex was then dried in a VWR™ convection oven maintained at 50° C. until moisture content was about 30%. KOLLICOAT™ SR-30D of 640 g was then slowly added to the wet resin complex in a Hobart type mixer (Kitchen Aid) to form a uniform mass. The wet mass was again dried at 50° C. in a VWR™ convection oven to the moisture content around 25%. The semi-dried granules were then milled through a 40 mesh screen using CO-MIL™ brand mill and continued drying under 50° C. until the moisture content was between 4-6%. The dried granules were then milled through a 40 mesh screen using CO-MIL™ brand mill.
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Synthesis routes and methods III

Procedure details

Salbutamol caprate and hydroxypropyl-beta cyclodextrin (HBP) were complexed by the kneading method. Salbutamol caprate (2.72 g) and HPB (7.728 g) were blended together. Water (5 mL) was added and the mixture ground together in a mortar with a pestle to form a uniform paste. Grinding was continued for 30 minutes. The paste was then dried in a vacuum oven (40° C.; 0 bar) for 48 hours. The solid mass was broken up, passed through a 60 mesh screen and returned to the vacuum oven (40° C.; 0 bar) for 12 hours in order to ensure uniform drying of the complex. Analysis of HPLC for salbutamol base content, and Karl Fischer for moisture content gave the following) results: % salbutamol base was 12.97%, and the moisture content was 5.56%. The complex was characterised by DSC, FT-IR and XRD. The solubility in aqueous solution was greater than 4.8 mg/mL, and the pH of a saturated aqueous solution was 6.79.
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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